Hydroxy-PEG2-sulfonic acid

Übersicht

Beschreibung

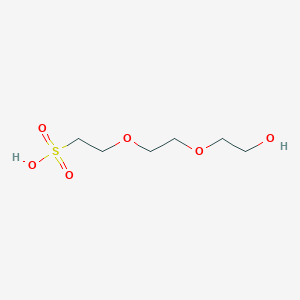

Hydroxy-PEG2-sulfonic acid is a polyethylene glycol (PEG) derivative that contains both hydroxyl and sulfonic acid functional groups. This compound is known for its hydrophilic properties, which enhance its solubility in aqueous media. The presence of the hydroxyl group allows for further derivatization, while the sulfonic acid group can participate in various chemical reactions, making it a versatile compound in scientific research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Hydroxy-PEG2-sulfonic acid can be synthesized through a series of chemical reactions involving the functionalization of PEG with sulfonic acid groups. One common method involves the reaction of PEG with a sulfonating agent such as chlorosulfonic acid or sulfur trioxide. The reaction typically occurs under controlled conditions to ensure the selective introduction of the sulfonic acid group without affecting the hydroxyl group .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully optimized to achieve the desired product specifications .

Analyse Chemischer Reaktionen

Types of Reactions

Hydroxy-PEG2-sulfonic acid undergoes several types of chemical reactions, including:

Esterification: The sulfonic acid group can react with alcohols to form esters.

Halogenation: The sulfonic acid group can be replaced by halogens in the presence of halogenating agents.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Esterification: Typically involves alcohols and acid catalysts under reflux conditions.

Halogenation: Requires halogenating agents such as thionyl chloride or phosphorus tribromide.

Substitution: Often uses nucleophiles like alkoxides or amines under basic conditions

Major Products

Esterification: Produces sulfonate esters.

Halogenation: Yields sulfonyl halides.

Substitution: Results in various substituted PEG derivatives

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

Drug Delivery Systems

- Hydroxy-PEG2-sulfonic acid enhances the solubility and biocompatibility of drugs, making it an essential component in drug delivery systems. Its ability to modify the pharmacokinetics of therapeutic agents is crucial for improving efficacy and reducing side effects.

Bioconjugation

- This compound facilitates site-specific labeling and functionalization of biomolecules. It is used in the development of targeted therapies and diagnostic tools, allowing for precise delivery of drugs to specific cells or tissues.

Pharmaceutical Applications

Formulation Enhancer

- This compound is utilized in pharmaceutical formulations to improve the stability and solubility of active pharmaceutical ingredients (APIs). This is particularly beneficial in the formulation of poorly soluble drugs.

Sustained Release Systems

- The compound is incorporated into matrices for sustained release formulations, providing controlled drug release over extended periods. This application is vital for chronic disease management where long-term therapy is required.

Material Science Applications

Surface Modification

- This compound is employed to modify surfaces of metal oxides (e.g., silica, titanium dioxide) to enhance hydrophilicity. This modification improves interactions with other materials, which is crucial in various applications such as sensors and catalysis.

Nanoparticle Functionalization

- The compound is used to functionalize nanoparticles, enhancing their dispersion and stability in aqueous solutions. This application is significant for developing nanocarriers in drug delivery systems.

| Application Area | Specific Use | Benefits |

|---|---|---|

| Drug Delivery | Enhances solubility | Improved efficacy and reduced side effects |

| Bioconjugation | Site-specific labeling | Targeted therapies and diagnostics |

| Surface Modification | Modifies metal oxides | Enhanced hydrophilicity and material interaction |

| Nanoparticle Functionalization | Improves dispersion | Increased stability in aqueous environments |

Environmental Applications

Water Treatment

- This compound is utilized in water treatment processes for modifying surfaces or creating functionalized materials that can effectively remove contaminants from water sources. Its ability to enhance the adsorption capacity of materials makes it a valuable component in environmental remediation strategies.

Case Studies

-

Drug Delivery Enhancement

- A study demonstrated that incorporating this compound into liposomal formulations significantly increased the bioavailability of a poorly soluble anticancer drug, leading to enhanced therapeutic outcomes in animal models.

-

Nanoparticle Stability

- Research showed that functionalizing gold nanoparticles with this compound improved their stability in physiological conditions, facilitating their use in targeted drug delivery applications.

-

Water Purification

- A project focused on using this compound-modified membranes for water filtration exhibited a marked improvement in contaminant removal efficiency compared to unmodified membranes, showcasing its potential in sustainable water treatment solutions.

Wirkmechanismus

The mechanism of action of Hydroxy-PEG2-sulfonic acid is primarily based on its ability to modify the solubility and reactivity of other molecules. The hydroxyl group can form hydrogen bonds, while the sulfonic acid group can participate in ionic interactions. These properties enable the compound to act as a solubilizing agent, a catalyst, or a reactive intermediate in various chemical and biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Hydroxy-PEG3-sulfonic acid

- **

Biologische Aktivität

Hydroxy-PEG2-sulfonic acid is a polyethylene glycol (PEG) derivative characterized by the presence of hydroxyl and sulfonic acid functional groups. This compound has garnered attention due to its unique properties and diverse applications in biological and medicinal chemistry, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and relevant case studies.

This compound exhibits significant hydrophilicity due to its PEG backbone and functional groups, which enhance its solubility in aqueous environments. This property is essential for its application in drug delivery systems and biochemical research.

Target of Action : this compound primarily functions as a linker in the assembly of PROTACs. PROTACs are bifunctional molecules that recruit E3 ubiquitin ligases to target proteins for degradation via the ubiquitin-proteasome system (UPS).

Mode of Action :

- Linker Functionality : The compound connects two distinct ligands: one that binds to the target protein and another that recruits the E3 ligase.

- Ubiquitination : Upon binding, the target protein is ubiquitinated, marking it for degradation by the proteasome.

- Degradation of Target Proteins : This selective degradation pathway allows for the modulation of protein levels within cells, providing a novel approach to therapeutic intervention.

Pharmacokinetics

This compound's pharmacokinetic profile is influenced by its molecular weight and hydrophilicity:

- Absorption : Due to its PEG structure, it is expected to have good solubility and absorption characteristics.

- Distribution : The compound's distribution in vivo is likely influenced by its ability to traverse biological membranes, facilitated by its hydrophilic nature.

- Metabolism : While specific metabolic pathways for this compound have not been extensively studied, PEG derivatives generally undergo minimal metabolism, which contributes to their favorable pharmacokinetic properties.

Biological Activity

The biological activity of this compound has been explored in various studies focusing on its role in drug delivery systems and PROTAC development:

Case Studies

- PROTAC Development : Research has demonstrated that this compound can effectively link ligands for E3 ligases with target proteins, enhancing the degradation efficiency of oncogenic proteins in cancer models .

- Therapeutic Applications : In a study investigating the effects of PROTACs on cancer cell lines, this compound-based PROTACs showed significant reductions in target protein levels, leading to decreased cell viability and enhanced apoptosis in tumor cells .

- In Vivo Studies : Animal models treated with this compound-derived PROTACs exhibited reduced tumor growth compared to controls, showcasing the potential for targeted protein degradation as a therapeutic strategy .

Data Table

| Property | Description |

|---|---|

| Molecular Formula | C₆H₁₄O₆S |

| Molecular Weight | 214.24 g/mol |

| Solubility | Highly soluble in aqueous media |

| Role | Linker in PROTAC synthesis |

| Mechanism | Induces degradation of target proteins via UPS |

Eigenschaften

IUPAC Name |

2-[2-(2-hydroxyethoxy)ethoxy]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6S/c7-1-2-11-3-4-12-5-6-13(8,9)10/h7H,1-6H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBAKPINNORMQCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCS(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10601325 | |

| Record name | 2-[2-(2-Hydroxyethoxy)ethoxy]ethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112724-27-3 | |

| Record name | 2-[2-(2-Hydroxyethoxy)ethoxy]ethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.